molecular formula C15H16N6 B7429772 N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B7429772
M. Wt: 280.33 g/mol
InChI Key: HZYGFVRRCRNPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied extensively, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and signaling pathways that are involved in cellular processes. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell growth and survival. It has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine has been shown to have various biochemical and physiological effects. In cell culture studies, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to modulate the activity of certain proteins involved in neuronal signaling, suggesting a potential role in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine in lab experiments is its ability to selectively modulate certain cellular processes. This compound has been shown to inhibit the activity of specific kinases and transcription factors, allowing for the investigation of their roles in cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research involving N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine. One area of research is the investigation of its potential as a therapeutic agent in the treatment of cancer and neurological disorders. Another area of research is the investigation of its role in regulating cellular processes, such as cell growth and differentiation. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity in different experimental systems.

Synthesis Methods

The synthesis of N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves a multistep process. The starting material for this synthesis is 1-methylpyrazolo[3,4-d]pyrimidine-4-amine, which is reacted with 2-chloroethyl isocyanate to form the intermediate 1-methylpyrazolo[3,4-d]pyrimidin-4-yl N-(2-chloroethyl) carbamate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-7-amine to form the final product, N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine.

Scientific Research Applications

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine has potential applications in various scientific research fields. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. This compound has also been investigated for its role in regulating cellular processes, such as cell growth and differentiation.

properties

IUPAC Name

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-21-15-13(8-19-21)14(17-9-18-15)20-12-3-2-10-4-5-16-7-11(10)6-12/h2-3,6,8-9,16H,4-5,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYGFVRRCRNPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(CCNC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.